

Application Notes and Protocols for Alr2-IN-2

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Compound of Interest

Compound Name: Alr2-IN-2

Cat. No.: B12393630

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Introduction

Alr2-IN-2 is a potent and selective inhibitor of Aldose Reductase (ALR2), an enzyme pivotal in the polyol pathway.[1][2][3] Under hyperglycemic conditions, ALR2 catalyzes the reduction of glucose to sorbitol. This process, when overactivated, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[1][2][3]

Alr2-IN-2 serves as a valuable research tool for investigating the roles of ALR2 in these disease processes and for the development of potential therapeutic agents. These application notes provide detailed protocols for the solubilization and use of **Alr2-IN-2** in common research applications.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₁ FN ₂ O ₂ S ₂	MedchemExpress
Molecular Weight	358.41 g/mol	[2]
IC ₅₀ (rat ALR2)	22-27 nM	[2][3]
IC ₅₀ (rat ALR1)	116-228 nM	[2][3]

Recommended Solvents and Solubility

Proper dissolution of **Alr2-IN-2** is critical for accurate and reproducible experimental results. The following table summarizes recommended solvents for both in vitro and in vivo applications based on available data. It is always recommended to first test solubility on a small scale.

Application	Recommended Solvent/Formulation	Concentration	Notes
In Vitro (Stock Solution)	Dimethyl sulfoxide (DMSO)	Up to 10 mM	For most cell-based assays, it is advisable to keep the final DMSO concentration below 0.5% to avoid solvent-induced artifacts.
In Vivo (Oral Administration)	0.5% Carboxymethylcellulose (CMC) in water	As required	Prepare a suspension for oral gavage.
Polyethylene glycol 400 (PEG400)	As required	Can be used as a vehicle for oral administration.	
0.25% Tween 80 and 0.5% CMC in water	As required	A suspension formulation that can improve bioavailability.	
In Vivo (Injection)	10% DMSO, 90% Corn oil	As required	A common vehicle for subcutaneous or intraperitoneal injections.
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline	As required	A more complex vehicle that can improve solubility and stability for injections.	

Note: The solubility of **Alr2-IN-2** in aqueous buffers is low. For in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay buffer immediately before use.

Experimental Protocols

Preparation of Alr2-IN-2 Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of **Alr2-IN-2** in DMSO.

Materials:

- **Alr2-IN-2** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes

Procedure:

- Allow the **Alr2-IN-2** vial to equilibrate to room temperature before opening.
- Weigh the required amount of **Alr2-IN-2** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.358 mg of **Alr2-IN-2**.
- Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
- Vortex the tube until the **Alr2-IN-2** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

In Vitro Aldose Reductase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of **Alr2-IN-2** on aldose reductase. The assay measures the decrease in NADPH absorbance at 340 nm.

Materials:

- Recombinant or purified aldose reductase (ALR2)
- NADPH
- DL-glyceraldehyde (substrate)
- Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)
- **Alr2-IN-2** stock solution (in DMSO)
- 96-well, UV-transparent microplate
- Microplate reader capable of measuring absorbance at 340 nm

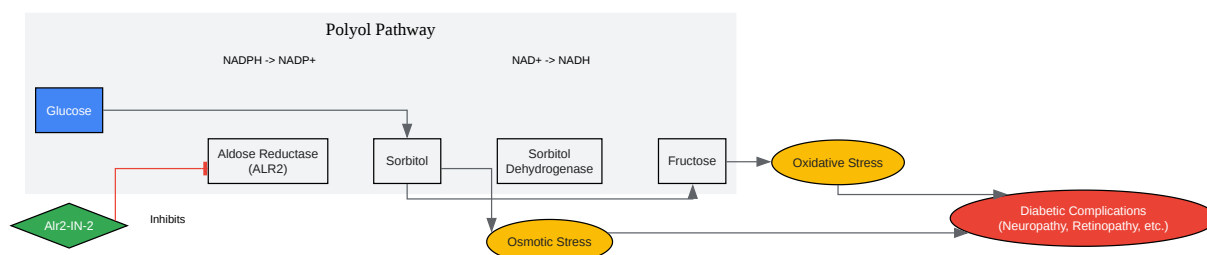
Procedure:

- Prepare a working solution of **Alr2-IN-2** by diluting the DMSO stock solution in phosphate buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.
- In a 96-well microplate, add the following to each well:
 - Phosphate buffer
 - NADPH solution (final concentration typically 0.1-0.2 mM)
 - **Alr2-IN-2** working solution or vehicle control (DMSO in buffer)
 - Aldose reductase enzyme solution
- Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
- Initiate the reaction by adding the substrate, DL-glyceraldehyde (final concentration typically 1-10 mM).
- Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

- Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.
- Determine the percent inhibition for each concentration of **Alr2-IN-2** relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the **Alr2-IN-2** concentration to determine the IC₅₀ value.

Signaling Pathway

The diagram below illustrates the role of Aldose Reductase (ALR2) in the polyol pathway and its contribution to diabetic complications. **Alr2-IN-2** inhibits the initial step of this pathway.

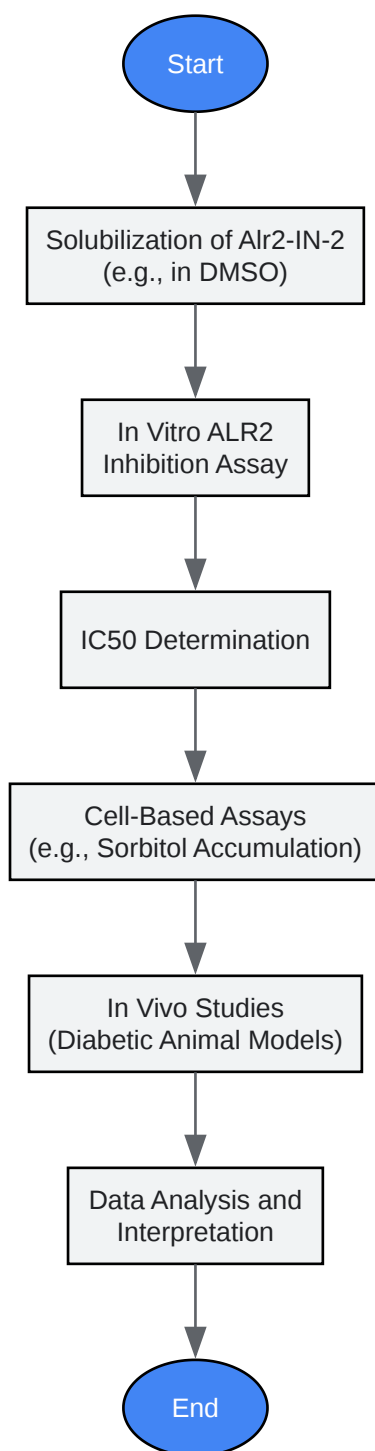


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Caption: The Polyol Pathway and the inhibitory action of **Alr2-IN-2**.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing aldose reductase inhibitors like **Alr2-IN-2**.



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Caption: A typical experimental workflow for evaluating **Alr2-IN-2**.

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